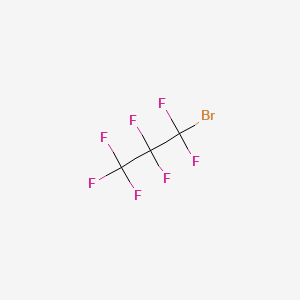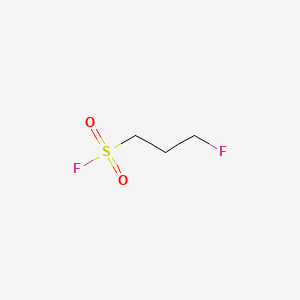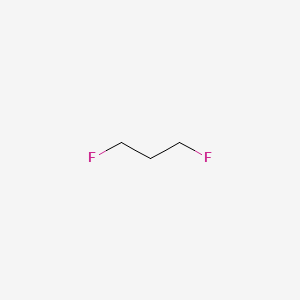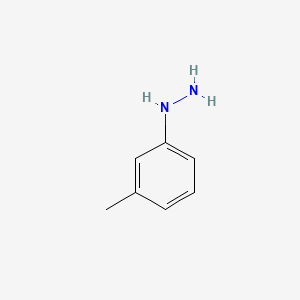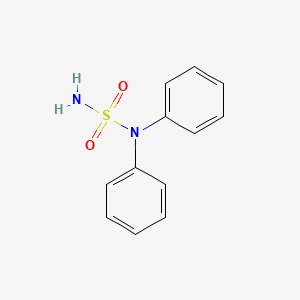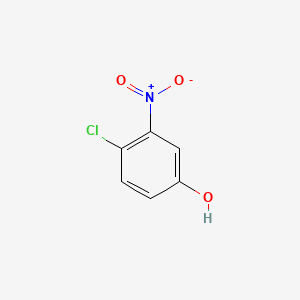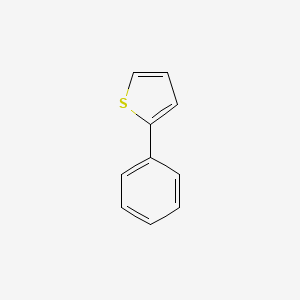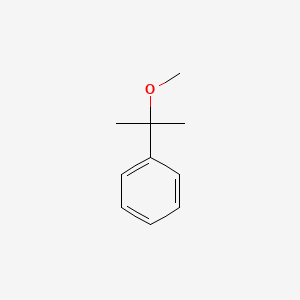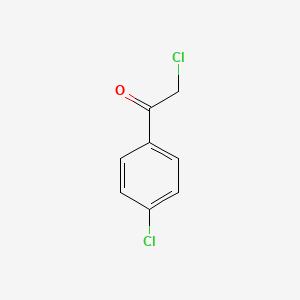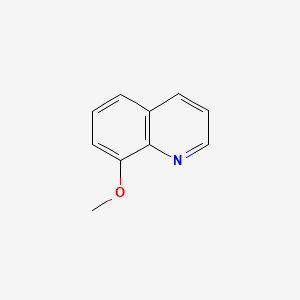![molecular formula C14H19NO4 B1362619 Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 54244-69-8](/img/structure/B1362619.png)
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate
概要
説明
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the CAS Number: 54244-69-8 . It has a molecular weight of 265.31 and its IUPAC name is benzyl [(tert-butoxycarbonyl)amino]acetate . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is represented by the linear formula C14H19NO4 . The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) .Physical And Chemical Properties Analysis
As mentioned earlier, Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a solid compound .科学的研究の応用
Organic Synthesis
This compound is commonly used as a protecting group for amines in organic synthesis. The tert-butyloxycarbonyl (BOC) group is added under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Halogen Exchange Reactions
In halogen exchange reactions, this compound plays an essential role, particularly in the synthesis and characterization of new benzyl-protected iodine-containing compounds .
Safety and Hazards
The safety information for Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
作用機序
Target of Action
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The primary targets of this compound are the amino acid residues in peptide chains. The compound interacts with these residues during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted reactions from the multiple reactive groups of the amino acid anions . The compound’s interaction with its targets results in the formation of dipeptides .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs enhance amide formation, leading to the production of dipeptides .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties may impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . The compound enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Action Environment
The action of Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is influenced by environmental factors such as temperature and solvent. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . The compound’s miscibility in various solvents also influences its action and efficacy .
特性
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAICJLTIXLJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326803 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
CAS RN |
54244-69-8 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



